5-Chlorothiophene-2,4-disulfonyl dichloride

Übersicht

Beschreibung

Synthesis Analysis

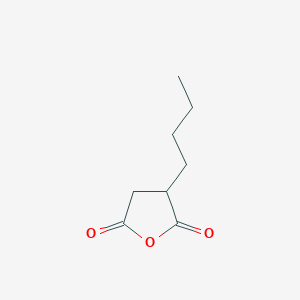

The synthesis of related sulfur-containing heterocycles often involves reactions with sulfonyl chlorides or through metalation reactions. For example, a novel synthesis approach for preparing five-membered heterocycles containing the sulfonyl group involves dilithiation of (isopropylsulfonyl)benzene followed by reaction with gem-dihalo compounds, esters, or acyl halides, yielding good yields of products like 2,3-dihydro-1-benzothiophene 1,1-dioxides and other derivatives (Cabiddu et al., 1993).

Molecular Structure Analysis

Molecular structure analysis of sulfur-containing compounds, including those related to 5-Chlorothiophene-2,4-disulfonyl dichloride, often utilizes techniques like X-ray crystallography. This has been demonstrated in studies where the crystal structure of tetrazole derivatives has been determined, providing insights into their molecular conformation, crystal packing, and intermolecular interactions (Al-Hourani et al., 2015).

Chemical Reactions and Properties

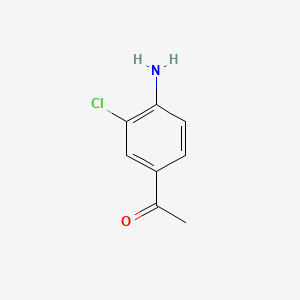

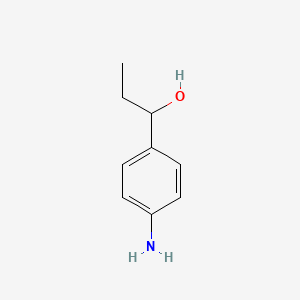

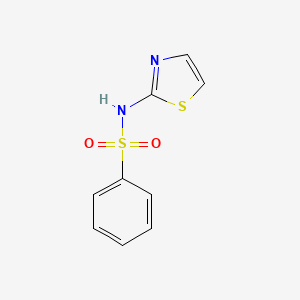

5-Chlorothiophene-2,4-disulfonyl dichloride is expected to participate in various chemical reactions due to its reactive chlorosulfonyl groups. These groups are highly electrophilic, making them suitable for nucleophilic substitution reactions with a wide range of nucleophiles, including amines, alcohols, and phenols, leading to the formation of sulfonamides, sulfonic esters, and sulfonic acids, respectively. Studies on related sulfone-substituted thiophene chromophores have highlighted their potential in synthesizing materials with desirable electronic and optical properties (Chou et al., 1996).

Physical Properties Analysis

The physical properties of 5-Chlorothiophene-2,4-disulfonyl dichloride, such as melting point, boiling point, and solubility, are crucial for its handling and application in chemical synthesis. While specific data on this compound might not be readily available, related polysulfonamides have been studied for their moisture absorption, solubility in various solvents, and thermal stability, indicating the importance of these properties in the application of sulfur-containing polymers (Yi et al., 1988).

Chemical Properties Analysis

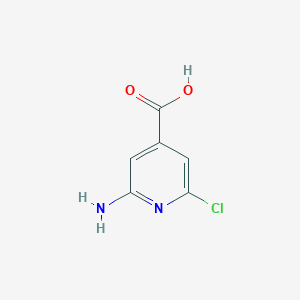

The chemical properties of 5-Chlorothiophene-2,4-disulfonyl dichloride are characterized by its reactivity towards nucleophiles, ability to undergo further functionalization, and its role as an intermediate in organic synthesis. The reactivity of similar chlorinated thiophenes with chlorosulfonic acid, leading to various sulfonamides, showcases the versatility of sulfur-containing compounds in synthesizing a wide range of chemically and biologically active molecules (Rozentsveig et al., 2007).

Wissenschaftliche Forschungsanwendungen

Synthesis and Polymer Research

A study focused on the synthesis and properties of polysulfonamides containing thiophene links, including 2,4-dichlorosulfonyl thiophene (DCST), showed that these polysulfonamides exhibited good thermal stability and high moisture absorption. The polymers synthesized in this study were found to be soluble in various solvents and displayed thermal stabilities with significant weight retention at high temperatures under nitrogen, suggesting potential applications in materials science (Yi et al., 1988).

Chemistry of Heterocyclic Compounds

In the field of heterocyclic compound chemistry, a method was developed for synthesizing aryl 2-thienyl sulfides and sulfones using reactions involving 2-chlorothiophene, leading to previously unknown compounds. This method provided a basis for exploring new chemical structures and potential applications in various chemical industries (Voronkov et al., 1975).

Photophysical and Photochemical Properties

A study on the synthesis and characterisation of novel phthalocyanine derivatives included the investigation of photophysical and photochemical properties of these compounds. This research provided insights into the potential applications of these materials in areas such as photodynamic therapy (PDT) (Demirbaş et al., 2017).

High-Temperature and Alkali Resistant Materials

Research into the copolymerization of 2,5-dichlorothiophene with p-dichlorobenzene led to the development of new thermostable thio-aromatic polymers. These polymers showed improved melting properties and solubility, indicating their potential application in technologies such as electrochemical separators (Giuffre et al., 1984).

Proton Exchange Membrane for Fuel Cells

A study on the synthesis of new locally and densely sulfonated poly(ether sulfone)s for fuel cell applications highlighted the potential of these materials in efficient proton conduction. The distinct phase-separated structures formed by these polymers were conducive to proton conduction in a wide range of humidity levels, showcasing their suitability for use in fuel cells (Matsumoto et al., 2009).

Safety And Hazards

Eigenschaften

IUPAC Name |

5-chlorothiophene-2,4-disulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HCl3O4S3/c5-4-2(13(6,8)9)1-3(12-4)14(7,10)11/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUYCGJSYXGSFPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1S(=O)(=O)Cl)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HCl3O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50325573 | |

| Record name | 5-Chlorothiophene-2,4-disulfonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50325573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chlorothiophene-2,4-disulfonyl dichloride | |

CAS RN |

86806-70-4 | |

| Record name | NSC511710 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=511710 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chlorothiophene-2,4-disulfonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50325573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-[(chloroacetyl)amino]benzoate](/img/structure/B1267577.png)

![Ethyl 2-[(chloroacetyl)amino]benzoate](/img/structure/B1267578.png)